
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-1 has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor. Protein kinases play a crucial role in various cellular processes, including cell growth and differentiation, and their dysregulation is associated with several diseases. By inhibiting protein kinases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may interfere with the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small size and ability to easily penetrate cell membranes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential direction is to further investigate its mechanism of action and identify specific protein kinases that it targets. Additionally, more preclinical studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in animal models of various diseases. Furthermore, the development of more soluble analogs of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may improve its potential as a therapeutic agent.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the growth of multiple cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have neuroprotective properties and has shown potential in the treatment of Alzheimer's disease.
属性
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

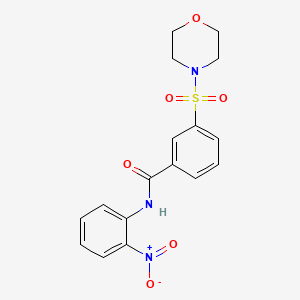

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)
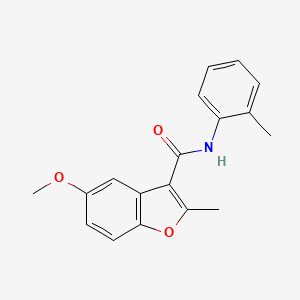
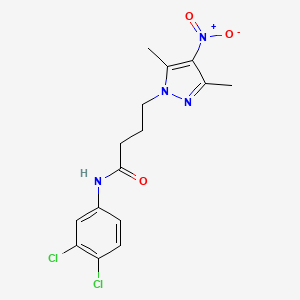
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
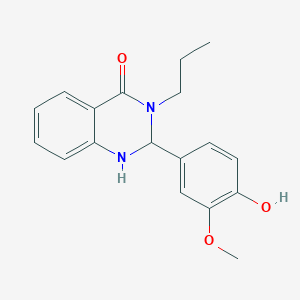
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
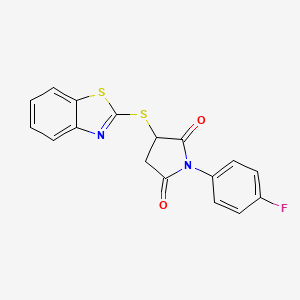
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)